Isopimara-7,15-diene
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Overview
Description
Isopimara-7,15-diene (IPD) is a natural product that belongs to the diterpene family. It is found in various plants, including the leaves of the Chinese herb Isodon rubescens and the resin of the coniferous tree Pinus sylvestris. IPD has been studied extensively for its potential applications in medicine, agriculture, and industry.
Scientific Research Applications
Synthesis and Derivative Studies
- Synthesis of A-homopimaranes : Isopimara-7,15-diene derivatives have been utilized in the synthesis of A-homopimaranes. The study by Ceccherelli et al. (1984) details the preparation of hydroxycyclopropane and cyclobutanone derivatives from isopimara-7,15-diene, offering a new route to A-homopimaranes (Ceccherelli, Curini, Coccia, & Diamantini, 1984).
Antifungal and Antibacterial Properties
- Antifungal Activities : Isopimarane diterpenes derived from isopimara-7,15-diene have shown antifungal properties. Rasoamiaranjanahary et al. (2003) found that compounds from Hypoestes serpens exhibited antifungal activity against Cladosporium cucumerinum and Candida albicans (Rasoamiaranjanahary, Guilet, Marston, Randimbivololona, & Hostettmann, 2003).
- Antibacterial Properties : Isopimaranes also have shown antibacterial effects. Woldemichael et al. (2003) discovered that new isopimaranes from Calceolaria pinifolia were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Woldemichael, Wächter, Singh, Maiese, & Timmermann, 2003).
Neuroprotective Activity
- Neuroprotective Effects : The neuroprotective potential of isopimara-7,15-diene derivatives has been studied. Chokchaisiri et al. (2021) reported that metabolites of isopimara-7,15-diene showed significant neuroprotective activities in human neuroblastoma cells (Chokchaisiri, Chaichompoo, Pabuprapap, Sukcharoen, Tocharus, Ganranoo, Bureekaew, Sangvichien, & Suksamrarn, 2021).
Anti-inflammatory Activities
- Anti-inflammatory Properties : Win et al. (2019) explored the anti-inflammatory activities of isopimara-8(14),15-diene diterpenoids, finding that they inhibited nitric oxide production and inflammatory pathways in cell models (Win, Hardianti, Kasahara, Ngwe, Hayakawa, & Morita, 2019).
Cancer Research
- Cytotoxic Effects and Cancer Therapy : Abu et al. (2016) studied Isopimara-7,15-Dien-19-Oic Acid, finding that it induced cellular stress in cervical cancer cells, suggesting potential for cancer therapy (Abu, Yeap, Z. M. Pauzi, Akhtar, Zamberi, Ismail, Zareen, & Alitheen, 2016).
Other Applications
- Various Biological Activities : Additional research indicates diverse biological activities of isopimara-7,15-diene and its derivatives, including cytotoxicity, α-glucosidase inhibitory activity, and potential in treating neurodegenerative diseases (Jing, You, Zhao, Wang, Jiang, Zuo, Fan, Zhang, & Jiang, 2020); (Koo, Sung, & Kim, 2002).
properties
CAS RN |
1686-66-4 |
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Product Name |
Isopimara-7,15-diene |
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
InChI Key |
VCOVNILQQQZROK-QGZVKYPTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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